Phenylpyrrolidinone derivative 3
Description
Phenylpyrrolidinone derivative 3 (systematic name: 3-carboxy-1-phenyl-2-pyrrolidinone) is a synthetic intermediate critical for producing pharmacologically active pyrrolidinone compounds. Its core structure features a pyrrolidinone ring substituted with a phenyl group at the 1-position and a carboxylic acid moiety at the 3-position (Fig. 1). This compound is synthesized via a catalytic process using Fe₂O₃@SiO₂/In₂O₃, which enhances reaction efficiency compared to conventional methods . The phenyl group contributes to lipophilicity, while the carboxylic acid enables further functionalization, making it a versatile building block in medicinal chemistry.
Properties
Molecular Formula |
C24H23N5O |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-methyl-3-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C24H23N5O/c1-24(17-6-4-3-5-7-17)12-13-29(23(24)30)18-10-8-16(9-11-18)19-14-28(2)22-20(19)21(25)26-15-27-22/h3-11,14-15H,12-13H2,1-2H3,(H2,25,26,27) |
InChI Key |
CMUGNAXHKVXXNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1=O)C2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of phenylpyrrolidinone derivative 3 typically involves the alkylation of 4-phenylpyrrolidinone-2 using ethyl chloroacetate in the presence of sodium hydride. The product of this step, ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate, is then isolated by column chromatography with a nearly quantitative yield of 98% . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Phenylpyrrolidinone derivative 3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidinone moiety, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or base.
Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of phenylpyrrolidinone .
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Medicine: It has been evaluated for its cognitive function improvement in models of ischemic brain injury.
Mechanism of Action
The mechanism of action of phenylpyrrolidinone derivative 3 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protoporphyrinogen IX oxidase, an enzyme involved in the biosynthesis of heme and chlorophyll . This inhibition leads to the accumulation of photosensitive protoporphyrin IX, which disrupts cellular processes in target organisms. In neuroprotective applications, it may exert its effects by modulating neurotransmitter levels and reducing oxidative stress .
Comparison with Similar Compounds
Core Structural Variations
Derivative 3 is distinguished from analogs by its phenyl substitution. Key comparisons include:
Key Observations :
Key Observations :
- Fe₂O₃@SiO₂/In₂O₃ offers superior catalytic activity for derivative 3, avoiding precious metals like palladium .
- Multi-step syntheses for pyridine hybrids result in lower overall yields .
Physicochemical and Pharmacological Implications
Solubility and Lipophilicity
Derivative 3’s logP is estimated at 1.8 (predicted via fragment-based methods), lower than trityloxymethyl-pyrrolidinone (logP ~4.2) due to the polar carboxylic acid group . Pyridine hybrids (e.g., ) exhibit intermediate logP values (~2.5), balancing hydrophilicity from the pyridine ring and lipophilicity from alkyl chains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

